molecular formula C9H11BrO B13452525 2-Bromo-1-ethyl-3-methoxybenzene CAS No. 1369855-14-0

2-Bromo-1-ethyl-3-methoxybenzene

Cat. No.: B13452525
CAS No.: 1369855-14-0
M. Wt: 215.09 g/mol
InChI Key: XTLQJIQVXFHGJE-UHFFFAOYSA-N
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Description

2-Bromo-1-ethyl-3-methoxybenzene is a high-purity organic compound of interest in chemical synthesis and research applications. This aromatic building block features both bromo and methoxy substituents on the benzene ring. The bromine atom serves as an excellent leaving group, making this compound a versatile intermediate for various coupling reactions and for the construction of more complex molecular architectures, particularly in pharmaceutical and materials science research . While specific biological data for this compound is limited, structural analogs featuring bromo and methoxy functional groups are widely utilized in medicinal chemistry. For instance, novel Schiff base complexes derived from similar bromo- and methoxy-substituted precursors have demonstrated significant biological activity in scientific studies, including promising in vitro cytotoxicity against human carcinoma cell lines and antimicrobial efficacy . Researchers value this compound for its potential in developing new active molecules. The methoxy group can influence the electronic properties of the aromatic ring, which may affect the binding and reactivity of synthesized molecules in biological systems . This product is intended for research and manufacturing purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions, consulting the relevant safety data sheet prior to use.

Properties

CAS No.

1369855-14-0

Molecular Formula

C9H11BrO

Molecular Weight

215.09 g/mol

IUPAC Name

2-bromo-1-ethyl-3-methoxybenzene

InChI

InChI=1S/C9H11BrO/c1-3-7-5-4-6-8(11-2)9(7)10/h4-6H,3H2,1-2H3

InChI Key

XTLQJIQVXFHGJE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)OC)Br

Origin of Product

United States

Preparation Methods

Preparation Methods

Starting Material Selection

A common starting material is 3-methoxyacetophenone or related acetophenone derivatives, which can be functionalized stepwise to introduce the ethyl and bromo substituents.

Stepwise Synthesis Strategy

Nitration and Reduction (for methoxyacetophenone derivatives)
  • Nitration : The aromatic ring is nitrated at low temperatures (-10 to -5 °C) using a mixture of concentrated sulfuric acid and nitric acid, to yield 3-nitroacetophenone derivatives. This step is crucial for activating the ring for further transformations while controlling substitution patterns.

  • Reduction : The nitro group is reduced to an amino group using iron powder in dilute hydrochloric acid, followed by neutralization and isolation of 3-aminoacetophenone intermediates.

Methylation to Introduce Methoxy Group
  • The hydroxy group on 3-hydroxyacetophenone is methylated using dimethyl sulfate in the presence of ammoniacal liquor to maintain pH 8–9 at 50–60 °C. This yields 3-methoxyacetophenone with high yield (~80%) and purity (99.1% HPLC).
Bromination
  • Bromination is performed using N-bromo-succinimide (NBS) in acetic acid at room temperature for 3 hours. The reaction selectively brominates the 2-position relative to the ethyl or methoxy substituent, yielding 2-bromo-3-methoxyacetophenone derivatives with yields around 79.5%.

  • The product is isolated by filtration and recrystallization from ethyl acetate, achieving high purity and well-defined melting points (64–66 °C).

Ethylation
  • Ethylation of the aromatic ring can be introduced either before or after methoxylation/bromination via Friedel-Crafts alkylation or by using ethyl-substituted starting materials.

  • Careful control of reaction conditions is necessary to avoid polyalkylation or substitution at undesired positions.

Representative Synthetic Route Example

Step Reaction Type Reagents and Conditions Product/Intermediate Yield (%) Notes
1 Nitration HNO3/H2SO4 at -10 to -5 °C 3-Nitroacetophenone High Temperature control critical
2 Reduction Fe powder in 4–10% HCl, reflux 3-Aminoacetophenone High Neutralization with ammonia
3 Methylation Dimethyl sulfate, ammoniacal liquor, 50–60 °C 3-Methoxyacetophenone ~80 pH maintained at 8–9
4 Bromination NBS in acetic acid, room temp, 3 h 2-Bromo-3-methoxyacetophenone ~79.5 Recrystallization for purity
5 Ethylation Friedel-Crafts alkylation or ethyl-substituted precursor 2-Bromo-1-ethyl-3-methoxybenzene Variable Requires regioselectivity control

Alternative Oxidative Bromination Method

In some patents, oxidative bromination is performed using potassium persulfate as an oxidizing agent in acetonitrile with sulfuric acid catalyst, yielding brominated aromatic intermediates at moderate temperatures (15–82 °C). This method provides good yields (75–80%) and can be adapted for related brominated aromatic compounds, though specific adaptation to 2-Bromo-1-ethyl-3-methoxybenzene requires optimization.

Mechanistic Insights

  • The methylation step proceeds via nucleophilic substitution of the phenolic hydroxyl by methyl groups from dimethyl sulfate under basic conditions.

  • Bromination with NBS proceeds via electrophilic aromatic substitution, with the directing effects of the methoxy and ethyl groups guiding bromination to the 2-position.

  • Oxidative bromination using persulfate involves radical intermediates and requires careful control of temperature and reagent stoichiometry to avoid over-bromination.

Analytical Data and Purity

  • Melting Point : 64–66 °C (for 2-bromo-3-methoxyacetophenone intermediate)

  • Purity : >99% by HPLC after recrystallization

  • Yield : Typically 75–80% per step, cumulative yield depends on sequence and purification

Summary Table of Key Preparation Parameters

Parameter Typical Value/Range Comments
Nitration temperature -10 to -5 °C Controls regioselectivity
Reduction conditions Fe powder, 4–10% HCl, reflux Efficient nitro to amino conversion
Methylation temperature 50–60 °C pH 8–9 maintained with ammoniacal liquor
Bromination reagent N-Bromo-succinimide (NBS) Room temperature, 3 h reaction time
Bromination solvent Acetic acid Facilitates electrophilic substitution
Oxidative bromination agent Potassium persulfate Alternative method, requires acid catalyst
Overall yields per step 75–80% High purity achievable with recrystallization

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-ethyl-3-methoxybenzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile in a substitution reaction.

    Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions on the aromatic ring.

    Oxidation and Reduction: The ethyl group can be oxidized to a carboxylic acid or reduced to an alkane.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-ethoxy-1-ethyl-3-methoxybenzene.

    Electrophilic Aromatic Substitution: Products include nitro or sulfonic acid derivatives.

    Oxidation: 2-Bromo-1-ethyl-3-methoxybenzoic acid.

    Reduction: 2-Bromo-1-ethyl-3-methoxyethane.

Scientific Research Applications

2-Bromo-1-ethyl-3-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-ethyl-3-methoxybenzene in chemical reactions involves the formation of intermediates such as carbocations or carbanions, depending on the reaction type. For example, in electrophilic aromatic substitution, the compound forms a sigma complex intermediate, which then undergoes deprotonation to yield the final product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s reactivity and physical properties are influenced by the positions and nature of substituents. Below is a comparison with key analogs:

Table 1: Structural Comparison of Brominated Methoxybenzene Derivatives
Compound Name CAS No. Substituents (Position) Similarity Score Key Differences
2-Bromo-1-ethyl-3-methoxybenzene 1369855-14-0 Br (C2), Ethyl (C1), OMe (C3) - Reference
1-Bromo-4-methoxy-2-methylbenzene 27060-75-9 Br (C1), OMe (C4), Me (C2) 0.95 Methyl vs. ethyl; substituent positions alter steric effects
1-Bromo-3-methoxy-2-methylbenzene 31804-36-1 Br (C1), OMe (C3), Me (C2) 0.91 Methyl group reduces solubility in polar solvents compared to ethyl
1-Bromo-2-ethoxy-3-methoxybenzene N/A Br (C1), OEt (C2), OMe (C3) - Ethoxy group increases hydrophobicity and steric hindrance
1-Bromo-2-iodo-3-methoxybenzene 450412-22-3 Br (C1), I (C2), OMe (C3) - Iodine enhances electrophilicity for cross-coupling reactions
Table 2: Hazard Profile Comparison
Compound Name Signal Word Hazard Codes (GHS) Precautions
2-Bromo-1-ethyl-3-methoxybenzene Warning H315, H319, H335 Avoid inhalation; use PPE
1-Bromo-2-ethoxy-3-methoxybenzene Warning H315, H319, H335 Similar precautions; store at 2–8°C
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene Danger H301, H311 Severe toxicity; requires rigorous containment

Research Findings and Trends

  • Crystallography : Derivatives like 2-[5-Bromo-1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid (CAS 1224629-07-5) are analyzed via SHELX software, highlighting the role of bromine in stabilizing crystal lattices .
  • Synthetic Methods : Ethyl-substituted bromoarenes are increasingly synthesized via Friedel-Crafts alkylation, offering higher yields than methyl analogs .

Biological Activity

2-Bromo-1-ethyl-3-methoxybenzene, also known as 1-Ethyl-2-bromo-3-methoxybenzene, is an organic compound with significant applications in chemical synthesis and potential biological activities. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmaceuticals.

PropertyValue
Molecular FormulaC10H13BrO
Molecular Weight229.12 g/mol
IUPAC Name2-Bromo-1-ethyl-3-methoxybenzene
SMILESCC(C)C1=C(C=CC(=C1)OC)Br

Biological Activity Overview

Research indicates that 2-Bromo-1-ethyl-3-methoxybenzene exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The compound's structure allows it to interact with biological targets, influencing cellular processes.

Antimicrobial Activity

Studies have shown that halogenated compounds like 2-Bromo-1-ethyl-3-methoxybenzene can possess antimicrobial properties. The presence of the bromine atom enhances the compound's ability to disrupt microbial cell membranes, leading to cell death.

Case Study:
In a study conducted to evaluate the antimicrobial efficacy of various halogenated compounds, 2-Bromo-1-ethyl-3-methoxybenzene demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Research Findings:
A recent in vitro study indicated that 2-Bromo-1-ethyl-3-methoxybenzene reduced the expression of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. This suggests potential therapeutic applications in treating inflammatory diseases .

Anticancer Potential

Emerging research suggests that 2-Bromo-1-ethyl-3-methoxybenzene may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of apoptotic pathways and cell cycle arrest.

Experimental Data:
In a controlled laboratory setting, cancer cell lines treated with varying concentrations of 2-Bromo-1-ethyl-3-methoxybenzene showed a dose-dependent decrease in cell viability, indicating its potential as a chemotherapeutic agent .

The biological activity of 2-Bromo-1-ethyl-3-methoxybenzene is likely mediated through multiple mechanisms:

  • Membrane Disruption: The bromine atom enhances hydrophobic interactions with lipid membranes.
  • Enzyme Inhibition: The methoxy group may participate in hydrogen bonding with active sites of enzymes.
  • Signal Transduction Modulation: The compound may interfere with signaling pathways related to inflammation and cell growth.

Q & A

Basic Synthesis Methods

Q: What are the recommended laboratory methods for synthesizing 2-Bromo-1-ethyl-3-methoxybenzene? A: The synthesis typically involves electrophilic aromatic bromination of a pre-functionalized benzene derivative. For example:

Precursor Preparation : Start with 1-ethyl-3-methoxybenzene.

Bromination : Use bromine (Br₂) or NN-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) to introduce the bromine atom regioselectively. Reaction conditions (e.g., solvent polarity, temperature) influence yield and purity .

Workup : Purify via column chromatography or recrystallization to isolate the product.
Key Considerations : Monitor reaction progress using TLC and confirm regiochemistry via 1H^1 \text{H}-NMR (e.g., coupling patterns for aromatic protons) .

Advanced Regioselectivity Analysis

Q: How can computational modeling predict bromination regioselectivity in substituted methoxybenzenes? A: Density Functional Theory (DFT) calculations assess electronic and steric effects:

Electron Density Maps : Identify electron-rich positions (e.g., para/ortho to methoxy groups) favoring electrophilic attack .

Transition State Analysis : Compare activation energies for bromination at different sites using software like Gaussian or ORCA.

Validation : Cross-reference computational predictions with experimental 1H^1 \text{H}-NMR and X-ray crystallography data (e.g., SHELX refinement ).
Case Study : For 2-Bromo-1-ethyl-3-methoxybenzene, steric hindrance from the ethyl group may shift bromination to less hindered positions .

Basic Spectroscopic Characterization

Q: What spectroscopic techniques effectively characterize 2-Bromo-1-ethyl-3-methoxybenzene? A:

1H^1 \text{H}- and 13C^{13}\text{C}-NMR :

  • Aromatic protons show splitting patterns indicative of substitution (e.g., doublets for para-bromine).
  • Ethyl groups exhibit triplet (CH₂) and quartet (CH₃) signals .

IR Spectroscopy : Confirm methoxy (C-O stretch ~1250 cm⁻¹) and C-Br (~600 cm⁻¹) bonds.

Mass Spectrometry (MS) : Molecular ion peak ([M]⁺) and fragmentation patterns validate molecular weight and structure .

Advanced Data Contradiction Resolution

Q: How to resolve discrepancies in NMR data for brominated methoxybenzene derivatives? A:

Empirical Validation :

  • Repeat experiments under controlled conditions to rule out human error .
  • Use high-field NMR (≥400 MHz) for enhanced resolution.

Complementary Techniques :

  • X-ray crystallography (via SHELX ) provides unambiguous structural confirmation.
  • Cross-check with 1H^1 \text{H}-1H^1 \text{H} COSY and NOESY for spatial correlations.

Statistical Analysis : Apply principal component analysis (PCA) to identify outliers in datasets .

Advanced Yield Optimization

Q: What strategies improve the yield of 2-Bromo-1-ethyl-3-methoxybenzene in electrophilic substitution? A:

Catalyst Screening : Test Lewis acids (FeBr₃ vs. AlCl₃) to enhance reaction efficiency .

Solvent Effects : Polar aprotic solvents (e.g., DCM) favor electrophilic attack over side reactions.

Temperature Control : Moderate heating (50–70°C) accelerates kinetics without degrading reactants.

In Situ Monitoring : Use GC-MS or inline IR to terminate reactions at peak product concentration .

Basic Purification Challenges

Q: What are common purification challenges, and how are they addressed? A:

Regioisomeric Impurities : Separate using silica gel chromatography with gradient elution (hexane/ethyl acetate) .

Residual Catalysts : Wash with aqueous NaHCO₃ or EDTA to remove metal ions.

Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .

Advanced Reactivity in Cross-Coupling

Q: How does steric hindrance affect 2-Bromo-1-ethyl-3-methoxybenzene in Suzuki-Miyaura reactions? A:

Steric Effects : The ethyl group adjacent to bromine hinders Pd catalyst coordination, reducing coupling efficiency.

Mitigation Strategies :

  • Use bulky ligands (e.g., SPhos) to stabilize the Pd intermediate.
  • Increase reaction temperature (80–100°C) to overcome kinetic barriers.

Substrate Scope : Test alternative aryl halides (e.g., iodides) for improved reactivity .

Advanced Pharmacological Applications

Q: What methodologies assess the biological activity of 2-Bromo-1-ethyl-3-methoxybenzene derivatives? A:

In Vitro Assays :

  • Antifungal Testing : Disk diffusion assays against Candida albicans .
  • Enzyme Inhibition : Measure IC₅₀ values via fluorometric or colorimetric readouts.

Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing ethyl with fluorinated groups) and compare bioactivity .

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